Methyl vinyl sulfone
Overview
Description
Methyl vinyl sulfone is a versatile chemical intermediate known for its utility in organic synthesis. It is characterized by the presence of a vinyl group attached to a sulfone moiety. This functional group arrangement allows for a variety of chemical reactions, making it a valuable compound in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of vinyl methyl sulfones can be achieved through several methods. A novel approach involves the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, which proceeds smoothly under metal-free conditions and exhibits high stereoselectivity and good functional group tolerance . Another economical and convenient synthesis method uses commercially available sulfinic acid sodium salts and dibromides to produce phenyl and methyl vinyl sulfones in good yields without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of methyl vinyl sulfones is characterized by the presence of a vinyl group (an ethene molecule) attached to a sulfone group (a sulfur atom doubly bonded to two oxygen atoms and single-bonded to two carbon atoms). This structure is pivotal for the reactivity of the compound, allowing it to participate in various chemical reactions.
Chemical Reactions Analysis
Methyl vinyl sulfones are known for their ability to undergo a range of chemical reactions. They can participate in 1,4-addition reactions and cycloaddition reactions, which are useful in the synthesis of cyclopropane derivatives and pyrazoles . The regioselective thiol-yne reaction of thiol with ((methyl-d3)sulfonyl)ethyne is another example, leading to the synthesis of vinyl sulfides with high selectivity . Additionally, vinyl sulfones can be used as equivalents of acetylenes in 1,3-dipolar cycloaddition reactions to form pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl vinyl sulfones are influenced by their molecular structure. The presence of the sulfone group imparts a degree of polarity to the molecule, which can affect its solubility and reactivity. The vinyl group allows for reactions typical of alkenes, such as addition reactions. The specific physical properties, such as melting point and boiling point, are not detailed in the provided papers and would typically require experimental data or literature values for accurate description.
Relevant Case Studies
Case studies involving methyl vinyl sulfones include their use in the synthesis of trifluoromethyl-substituted cyclopropane derivatives , the reaction with methyl-α-d-glucoside to form dye-glucoside conjugates , and the formation of vinyl sulfone-containing compounds via C-C coupling reactions . These examples highlight the compound's utility in creating diverse molecular architectures and its potential applications in medicinal chemistry and material science.
Scientific Research Applications
Synthesis Applications
- Synthesis of Vinyl Methyl Sulfones: A novel method for synthesizing vinyl methyl sulfones using ammonium iodide-induced sulfonylation of alkenes with DMSO and water is described. This method is metal-free, highly stereoselective, and tolerant of various functional groups (Gao et al., 2015).
- Efficient β-Keto Methyl Sulfone Synthesis: A novel method for synthesizing β-keto methyl sulfones and (E)-vinyl methyl sulfones using DMSO as the substrate has been developed. This involves generating a methyl sulfonyl radical in the presence of catalytic Cu(I) under an O2 atmosphere (Jiang & Loh, 2014).
- Vinyl Sulfone Synthesis: An economical and convenient synthesis method for vinyl sulfones using commercially available sulfinic acid sodium salts and dibromides has been developed. This process yields a variety of phenyl and methyl vinyl sulfones without the need for a catalyst (Guan et al., 2007).
Medicinal Chemistry
- Therapeutic Potential in Parkinson's Disease: Vinyl sulfones, specifically optimized derivatives, have been identified as potent nuclear factor erythroid 2-related factor 2 (Nrf2) activators with therapeutic potential for Parkinson's disease. These compounds demonstrate significant effects on Nrf2 activation and could be promising drug candidates (Choi et al., 2018).
Electrochemistry
- Use in Lithium-Ion Batteries: Methyl vinyl sulfone has been studied as a film-forming additive in propylene carbonate-based electrolytes for lithium-ion batteries. It forms a stable solid electrolyte interface (SEI), preventing graphite exfoliation and showing minimal impact on cathode performance and safety characteristics (Wagner et al., 2014).
Molecular Mechanics
- Structural Analysis: The structures of various sulfones, including methyl vinyl sulfone, have been analyzed using the MM3 force field. This includes fitting to experimental data from electron diffraction and microwave spectroscopy and vibrational spectra fitting (Allinger & Fan, 1993).
Material Science
- Membrane Application for SO2: Vinyl sulfone-modified poly(vinyl alcohol) shows high permselectivity of sulfur dioxide against nitrogen and oxygen, making it a potential candidate for membranes in specific applications (Imai et al., 1988).
Biomedical Research
- Versatility in PET Probe Construction: 18F-labeled vinyl sulfones have shown promise in PET probe construction, demonstrating efficiency in labeling bioactive molecules and potential for cell tracking applications. These agents have the ability to cross the blood-brain barrier and localize in specific brain regions (Zhang et al., 2020).
Safety And Hazards
MVS is harmful if swallowed and fatal in contact with skin . It causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling MVS. Do not eat, drink, or smoke when using this product. Do not get MVS in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Recent studies have shown that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
properties
IUPAC Name |
1-methylsulfonylethene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIJTQZXUURFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | METHYL VINYL SULFONE | |
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DSSTOX Substance ID |
DTXSID1031628 | |
Record name | Methyl vinyl sulfone | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Boiling Point |
252 to 255 °F at 24 mmHg (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Density |
1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL VINYL SULFONE | |
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Product Name |
Methyl vinyl sulfone | |
CAS RN |
3680-02-2 | |
Record name | METHYL VINYL SULFONE | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | (methylsulphonyl)ethylene | |
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Record name | METHYL VINYL SULFONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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